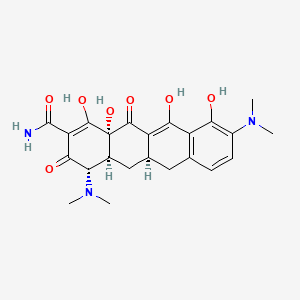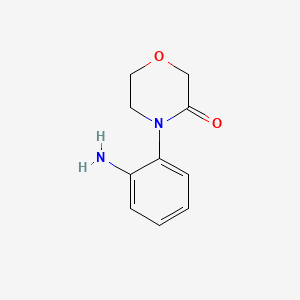
4-Bromo-1-iodo-2-methoxybenzene
概要
説明
4-Bromo-1-iodo-2-methoxybenzene is a chemical compound with the molecular formula C7H6BrIO . It is also known by other names such as 4-Bromo-2-iodoanisole and Benzene, 4-bromo-2-iodo-1-methoxy- .
Synthesis Analysis
The synthesis of 4-Bromo-1-iodo-2-methoxybenzene can be achieved through several steps . In one laboratory route, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .Molecular Structure Analysis
The molecular weight of 4-Bromo-1-iodo-2-methoxybenzene is 312.93 g/mol . The compound has a complex structure with 10 heavy atoms . The InChI code for the compound isInChI=1S/C7H6BrIO/c1-10-7-3-2-5 (8)4-6 (7)9/h2-4H,1H3 . Chemical Reactions Analysis
4-Bromo-1-iodo-2-methoxybenzene can undergo various chemical reactions. For instance, it can be used as a reagent for in situ desilylation and coupling of silylated alkynes . It can also be used as a starting reagent in the total syntheses of ent-conduramine A and ent-7-deoxypancratistatin .Physical And Chemical Properties Analysis
4-Bromo-1-iodo-2-methoxybenzene has a density of 2.1±0.1 g/cm3 . It has a boiling point of 282.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 53.5±0.3 cm3 . It has a topological polar surface area of 9.2 Ų .科学的研究の応用
Catalysis in Halohydrin Formation : 4-Bromo-1-methoxybenzene has been used as a catalyst in the ring opening of epoxides with elemental iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols under neutral and mild conditions (Niknam & Nasehi, 2002).
Ring Halogenation in Organic Synthesis : It plays a role in the ring halogenation of polyalkylbenzenes, a process important in the synthesis of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Structural Analysis in Chemistry : This compound contributes to understanding the structural determinants in halogen bonding, particularly in relation to X...O=C vs. X...X interactions, as seen in the study of 4-halotriaroylbenzenes (Pigge, Vangala, & Swenson, 2006).
Liquid Crystal Synthesis : It is used in the synthesis of enantiopure trioxadecalin-derived liquid crystals, where its influence on the mesogenic properties of these materials is notable (Bertini et al., 2003).
Environmental Studies : 4-Bromo-1-methoxybenzene derivatives have been identified in the marine troposphere of the Atlantic Ocean, suggesting their mixed biogenic and anthropogenic origin, an aspect crucial in environmental science (Führer & Ballschmiter, 1998).
Molecular Encapsulation : This compound is used in the study of guest-induced assembly of molecular structures, particularly in the formation of heterodimeric capsules via various intermolecular interactions (Kobayashi et al., 2003).
Innovative Material Development : In the field of material science, 4-Bromo-1-methoxybenzene derivatives are used for preparing sterically protected compounds like diphosphene and fluorenylidenephosphine (Toyota et al., 2003).
作用機序
Target of Action
4-Bromo-1-iodo-2-methoxybenzene is a type of aromatic compound, and its primary targets are typically other aromatic compounds in a reaction . The compound can interact with these targets through electrophilic aromatic substitution .
Mode of Action
The mode of action of 4-Bromo-1-iodo-2-methoxybenzene involves a two-step mechanism known as electrophilic aromatic substitution . In the first step, the electrophile (4-Bromo-1-iodo-2-methoxybenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-1-iodo-2-methoxybenzene are those involving aromatic compounds. The compound can cause changes in these pathways through electrophilic aromatic substitution, leading to the formation of new aromatic compounds .
Result of Action
The result of the action of 4-Bromo-1-iodo-2-methoxybenzene is the formation of a new aromatic compound through electrophilic aromatic substitution . This can lead to changes in the biochemical pathways involving aromatic compounds .
Action Environment
The action of 4-Bromo-1-iodo-2-methoxybenzene can be influenced by various environmental factors. For instance, the presence of other aromatic compounds can affect its reactivity. Additionally, factors such as temperature and pH can also influence its stability and efficacy .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
4-bromo-1-iodo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPKPGBEEFOTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676549 | |
| Record name | 4-Bromo-1-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-iodo-2-methoxybenzene | |
CAS RN |
791642-68-7 | |
| Record name | 4-Bromo-1-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

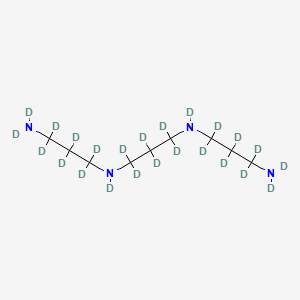
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/no-structure.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
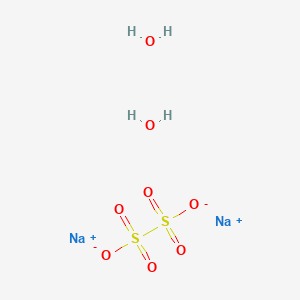
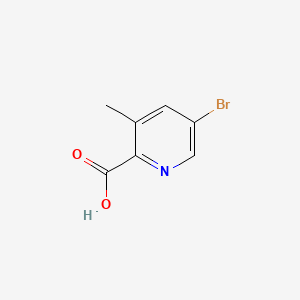

![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)
